
2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, comprising a benzene ring fused to a pyrimidine ring . The presence of the nitrobenzyl group and the propyl group attached to the quinazoline core could potentially influence its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of quinazoline, with additional functional groups attached. The nitro group in the nitrobenzyl moiety is a strong electron-withdrawing group, which could influence the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitrobenzyl and propyl groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions to form an amine .Applications De Recherche Scientifique
Photosensitive Protecting Groups
Research has shown the promise of photosensitive protecting groups, including compounds with nitrobenzyl functionalities, in synthetic chemistry. These groups can be strategically placed in molecules to control reactivity and protect functional groups during synthesis, later to be removed under light exposure. Such strategies are critical in the synthesis of complex molecules, including pharmaceuticals (B. Amit, U. Zehavi, & A. Patchornik, 1974).
Redox Mediators in Organic Pollutant Treatment
The role of redox mediators, which could include compounds with functionalities similar to the query compound, has been highlighted in the enzymatic degradation of organic pollutants. These mediators enhance the efficiency of enzymes in breaking down recalcitrant compounds in wastewater, showcasing a potential application in environmental remediation technologies (Maroof Husain & Q. Husain, 2007).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including those with nitro and thio functionalities, have been reviewed for their antitumor activities. These compounds, by virtue of their structural diversity, have been found to have potential in cancer treatment, serving as leads for the development of new therapeutic agents (M. Iradyan, N. Iradyan, F. Arsenyan, & G. M. Stepanyan, 2009).
Analytical Methods for Antioxidant Activity
The importance of analytical methods in determining antioxidant activity, which may be relevant for compounds including those with benzyl and nitro groups, has been critically presented. Such methods enable the assessment of the antioxidant potential of various compounds, which is crucial in fields ranging from food engineering to pharmaceutical science (I. Munteanu & C. Apetrei, 2021).
Synthesis of Central Nervous System (CNS) Acting Drugs
Functional chemical groups that are likely to serve as leads for the synthesis of CNS-active drugs have been identified. This includes a wide range of heterocycles and functional groups, highlighting the utility of complex organic molecules, possibly including those with structures similar to the query compound, in the development of CNS therapeutics (S. Saganuwan, 2017).
Propriétés
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-2-14-28-25(32)21-11-12-23-24(17-21)29-27(36-18-20-9-6-10-22(16-20)31(34)35)30(26(23)33)15-13-19-7-4-3-5-8-19/h3-12,16-17H,2,13-15,18H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMGZITUYHCDET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-nitrobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide](/img/structure/B2542027.png)
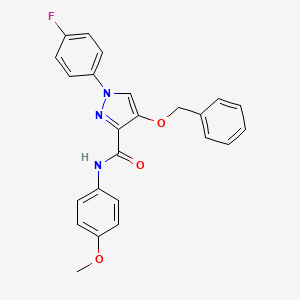

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2542034.png)
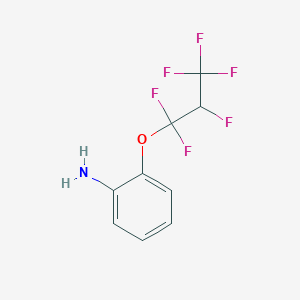
![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)
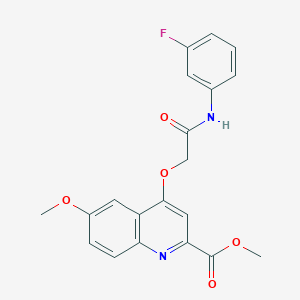

![(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2542041.png)
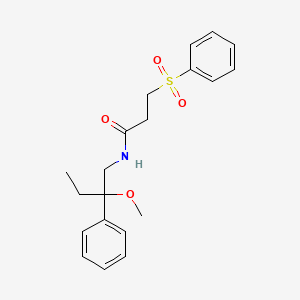

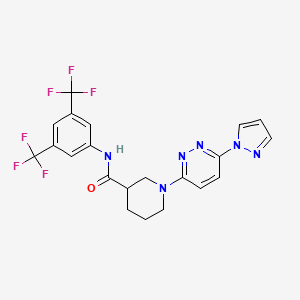
![N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2542048.png)
